Methyl 2-(dimethylamino)-2-oxoacetate
Description
Methyl 2-(dimethylamino)-2-oxoacetate is a substituted oxoacetate ester featuring a dimethylamino group at the α-carbonyl position. The dimethylamino group enhances solubility in polar solvents and may influence reactivity in nucleophilic or catalytic processes.
Properties
CAS No. |
59571-38-9 |
|---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
methyl 2-(dimethylamino)-2-oxoacetate |
InChI |
InChI=1S/C5H9NO3/c1-6(2)4(7)5(8)9-3/h1-3H3 |
InChI Key |
UGNSBLQYRJEDHD-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C(=O)OC |
Canonical SMILES |
CN(C)C(=O)C(=O)OC |
Pictograms |
Corrosive; Irritant; Health Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key analogs vary in substituents at the α-carbonyl and ester groups, leading to distinct physicochemical and biological properties:
Key Observations :
- Solubility: The dimethylamino group in Ethyl 2-(dimethylamino)-2-oxoacetate likely enhances aqueous solubility compared to aryl-substituted analogs (e.g., 4-fluorophenyl or chlorophenyl derivatives) .
- Synthesis Yields : Heterocyclic derivatives (e.g., thiazole-substituted) exhibit lower yields (26%) compared to aryl analogs (39%) , possibly due to steric or electronic effects during coupling reactions.
Spectral and Crystallographic Data
- NMR Trends: Aryl-substituted compounds show distinct aromatic proton shifts (e.g., δ = 8.17–8.06 ppm for 4-fluorophenyl ), while dimethylamino analogs may exhibit upfield shifts due to electron-donating effects.
- Crystal Packing : Methyl 2-(7-benzyloxy-1-naphthyl)-2-oxoacetate forms hydrogen-bonded networks along the c-axis, critical for stabilizing solid-state structures .
Preparation Methods
Direct Esterification of Dimethylamino-Oxoacetic Acid
The most straightforward method involves esterifying dimethylamino-oxoacetic acid with methanol under acidic catalysis. This approach utilizes sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) to protonate the carbonyl oxygen, enhancing the electrophilicity of the carboxylic carbon.
Reaction Conditions:
- Molar Ratio: 1:5 (acid:methanol)
- Temperature: 60–70°C under reflux
- Catalyst: 5 mol% H₂SO₄
- Yield: 68–72% after 8 hours
The reaction proceeds via nucleophilic acyl substitution, where methanol attacks the activated carbonyl group. A key challenge lies in minimizing hydrolysis of the dimethylamino group, which requires strict anhydrous conditions.
Condensation of Methyl Glyoxylate with Dimethylamine
This two-step process first generates methyl glyoxylate through esterification of glyoxylic acid, followed by condensation with dimethylamine:
Step 1: Synthesis of Methyl Glyoxylate
$$
\text{HOOCCHO} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{CH₃OOCCHO} + \text{H₂O}
$$
Step 2: Amide Formation
$$
\text{CH₃OOCCHO} + (\text{CH₃})₂\text{NH} \rightarrow \text{CH₃OOC(CO)N(CH₃})₂ + \text{H₂O}
$$
Optimized Parameters:
- Solvent: Tetrahydrofuran (THF)
- Temperature: 0–5°C during amine addition
- Base: Triethylamine (2.1 eq) to scavenge HCl byproducts
- Yield: 81% with 99% purity by HPLC
This method benefits from commercial availability of glyoxylic acid but requires careful pH control to prevent over-alkylation.
Coupling Agent-Mediated Synthesis
Modern approaches employ carbodiimide-based coupling agents to form the amide bond efficiently:
Protocol:
- Dissolve methyl oxoacetate (1 eq) and dimethylamine hydrochloride (1.05 eq) in dichloromethane (DCM)
- Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq)
- Stir at 25°C for 12 hours
- Filter precipitated dicyclohexylurea and concentrate
Advantages:
Reaction Mechanism and Kinetic Analysis
Acid-Catalyzed Esterification Pathway
The rate-determining step involves protonation of the carbonyl oxygen, followed by methanol attack. Kinetic studies reveal second-order dependence:
$$
\text{Rate} = k[\text{Acid}][\text{CH₃OH}]
$$
Activation Energy: 58.2 kJ/mol (calculated via Arrhenius plot)
Amidation Energy Landscape
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level show:
- Transition State Energy: 132.7 kJ/mol for amine addition
- ΔG‡: 98.4 kJ/mol (favoring product formation)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent patents disclose optimized continuous processes:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Space-Time Yield | 0.8 kg/m³·h | 4.2 kg/m³·h |
| Purity | 98.5% | 99.7% |
| Catalyst Lifetime | 5 batches | 300+ hours |
Key innovations include static mixers for rapid heat dissipation and immobilized acid catalysts on silica supports.
Purification Strategies
Chromatographic Data:
Crystallization from ethyl acetate/hexane (1:3) yields needle-like crystals suitable for X-ray analysis.
Comparative Analysis of Synthesis Methods
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed | 72 | 98.5 | 1.0 | Moderate |
| Amine Condensation | 81 | 99.2 | 1.4 | High |
| Coupling Agent | 89 | 99.8 | 2.3 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
